![molecular formula C20H15BrN6O2 B2879951 5-Benzyl-8-(4-bromophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921879-08-5](/img/structure/B2879951.png)
5-Benzyl-8-(4-bromophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of the 1,2,4-triazole series . These compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds in the 1,2,4-triazole series have been synthesized . For instance, a series of new stable halogenated carbenes, 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes, has been synthesized .Scientific Research Applications
Antimicrobial Activity
The triazole core present in the compound is known for its antimicrobial properties. It can be utilized in the development of new antibacterial and antifungal agents. The bromophenyl group could potentially be active against specific bacterial strains, making it a candidate for targeted antibiotic therapy .
Anticancer Research
Triazole derivatives have been studied for their anticancer properties. The structural complexity of this compound, including the benzyl and methyl groups, may interact with various biological targets, potentially inhibiting cancer cell growth or proliferation. Research can explore its selectivity against different cancer cell lines .
Pharmacokinetic Modulation
Compounds containing piperazine and triazole rings have been shown to positively modulate the pharmacokinetic properties of drugs. This compound could be investigated for its potential to enhance the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals .
Neurodegenerative Disease Treatment
The piperazine moiety is a component in treatments for Parkinson’s and Alzheimer’s diseases. The compound could be synthesized with variations to create derivatives that might act on neurological pathways associated with these diseases .
Agricultural Chemicals
Triazole compounds are also common in agrochemicals. This compound could be modified to create pesticides or fungicides with improved efficacy and lower toxicity, contributing to safer and more sustainable agricultural practices .
Material Science
The triazole ring is a significant structure in materials science. This compound could be used as a precursor or a polymerization agent to create novel materials with unique properties, such as enhanced durability or thermal stability .
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazole scaffold are known to be present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases .
Mode of Action
1,2,4-triazoles are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They are also known to exhibit a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Biochemical Pathways
It is known that 1,2,4-triazoles and their derivatives have been widely applied in many medicinal scaffolds, indicating their significant role in various biochemical pathways .
Pharmacokinetics
It is known that the incorporation of heterocycles like piperazine into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds containing a 1,2,4-triazole scaffold are known to exhibit a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
properties
IUPAC Name |
5-benzyl-8-(4-bromophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O2/c1-25-18-15(17(28)22-20(25)29)26(11-12-5-3-2-4-6-12)19-24-23-16(27(18)19)13-7-9-14(21)10-8-13/h2-10H,11H2,1H3,(H,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMRXLKZKFAWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41749536 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.